Cas no 10604-59-8 (1-ethylindole)
1-ethylindole Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethyl-1H-indole
- 1-ethylindole
- 1H-Indole, 1-ethyl-
- 1-Ethyl-1H-indol
- 1-ethyl-indole
- 1H-Indole,1-ethyl
- Indole,1-ethyl
- N-ethyl-1H-indole
- N-Ethylindole
- NSC 93082
- F87743
- NCIOpen2_001553
- N-ethyl-indole
- 10604-59-8
- AKOS000406264
- CS-0054225
- SCHEMBL1629560
- NSC93082
- DTXSID10293941
- A801364
- MFCD00462230
- UNII-H03CX1P47U
- Q63399063
- FT-0649034
- 1H-Indole, ethyl-
- NSC-93082
- H03CX1P47U
- AMY2733
- Indole, 1-ethyl-
- InChI=1/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H
- DTXCID10245081
- HS-7691
- DB-003179
-
- MDL: MFCD00462230
- Inchi: 1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
- InChI Key: QRRKZFCXXBFHSV-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=CC=CC1=2)CC
Computed Properties
- Exact Mass: 145.08900
- Monoisotopic Mass: 145.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 4.9A^2
Experimental Properties
- Density: 0.99
- Melting Point: 105°C
- Boiling Point: 254 ºC
- Flash Point: 107 ºC
- Refractive Index: 1.6030 (estimate)
- PSA: 4.93000
- LogP: 2.66120
1-ethylindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-ethylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149180-1g |
1-Ethyl-1H-indole |
10604-59-8 | 95%+ | 1g |
$110 | 2023-02-03 | |
| Chemenu | CM149180-5g |
1-Ethyl-1H-indole |
10604-59-8 | 95% | 5g |
$626 | 2021-08-05 | |
| Alichem | A199007579-1g |
1-Ethyl-1H-indole |
10604-59-8 | 95% | 1g |
$400.00 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1173-1G |
1-ethylindole |
10604-59-8 | 95% | 1g |
¥ 640.00 | 2023-04-07 | |
| Cooke Chemical | BD8226531-1g |
1-Ethyl-1H-indole |
10604-59-8 | 98+% | 1g |
RMB 512.00 | 2025-02-21 | |
| Ambeed | A158976-250mg |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 250mg |
$64.0 | 2025-02-26 | |
| Ambeed | A158976-1g |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 1g |
$176.0 | 2025-02-26 | |
| Ambeed | A158976-5g |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 5g |
$587.0 | 2025-02-26 | |
| 1PlusChem | 1P008XV9-250mg |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 250mg |
$47.00 | 2023-12-26 | |
| 1PlusChem | 1P008XV9-1g |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 1g |
$128.00 | 2023-12-26 |
1-ethylindole Suppliers
1-ethylindole Related Literature
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Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164
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Berrak Ertugrul,Abdulmelik Aytatli,Omer Faruk Karatas,Nurullah Saracoglu RSC Med. Chem. 2023 14 1362
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Manickam Bakthadoss,Polu Vijay Kumar,Tadiparthi Thirupathi Reddy,Duddu S. Sharada Org. Biomol. Chem. 2018 16 8160
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Himanshu Singh,Rajat Tiwari,Poonam Sharma,Pramod Kumar,Nidhi Jain Org. Biomol. Chem. 2020 18 2492
Additional information on 1-ethylindole
Chemical Profile of 1-Ethylindole (CAS No. 10604-59-8)
1-Ethylindole (CAS No. 10604-59-8) is a heterocyclic organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural properties and potential biological activities. The ethyl substituent at the 1-position of the indole ring introduces a degree of lipophilicity, making it a promising scaffold for drug design and development.
The synthesis of 1-Ethylindole (CAS No. 10604-59-8) typically involves the reaction of ethylamine with indole under controlled conditions. This process often requires careful optimization to achieve high yields and purity, as side reactions such as over-alkylation or decomposition can occur if the reaction conditions are not meticulously controlled. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of the synthesis.
Recent research has highlighted the pharmacological potential of 1-Ethylindole (CAS No. 10604-59-8) in various therapeutic areas. Studies have demonstrated its role as a precursor in the development of novel pharmaceutical agents, particularly in the treatment of neurological disorders and cancer. The indole core structure is well-known for its biological activity, and modifications such as the introduction of an ethyl group can fine-tune its pharmacokinetic properties, enhancing its therapeutic efficacy.
In particular, 1-Ethylindole (CAS No. 10604-59-8) has been investigated for its potential as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, research has explored its utility in developing compounds that modulate neurotransmitter receptors, which could have applications in managing conditions such as depression and anxiety. Additionally, its incorporation into more complex molecular frameworks has shown promise in oncology, where it serves as a building block for drugs designed to inhibit tumor growth and metastasis.
The chemical properties of 1-Ethylindole (CAS No. 10604-59-8) make it a versatile compound for further functionalization. Its reactivity allows for the introduction of various substituents at different positions on the indole ring, enabling chemists to tailor its biological activity to specific therapeutic needs. Techniques such as sulfonation, nitration, and halogenation have been utilized to modify 1-Ethylindole (CAS No. 10604-59-8), generating a library of derivatives with distinct pharmacological profiles.
One notable area of research involves the use of 1-Ethylindole (CAS No. 10604-59-8) in medicinal chemistry for designing compounds with anti-inflammatory properties. The indole moiety is known to interact with various biological targets, including cytokine receptors and transcription factors, which play crucial roles in inflammation pathways. By leveraging this interaction, researchers have developed novel molecules that exhibit significant anti-inflammatory activity in preclinical studies.
Another emerging application of 1-Ethylindole (CAS No. 10604-59-8) is in the field of agrochemicals. Its structural features make it a suitable candidate for synthesizing bioactive compounds that can protect crops from pests and diseases. For example, derivatives of 1-Ethylindole (CAS No. 10604-59-8) have shown efficacy as pheromone analogs, which can disrupt insect mating patterns and reduce pest populations without harming non-target organisms.
The industrial production of 1-Ethylindole (CAS No. 10604-59-8) is subject to stringent quality control measures to ensure consistency and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed to verify the compound's identity and assess its chemical integrity. These methods provide accurate quantification and detection limits essential for pharmaceutical applications.
Future research directions for 1-Ethylindole (CAS No. 10604-59-8) include exploring its role in drug delivery systems and nanotechnology-based therapeutics. The ability to incorporate this compound into liposomes or nanoparticles offers new possibilities for targeted drug delivery, improving therapeutic outcomes while minimizing side effects. Additionally, computational modeling and molecular dynamics simulations are being used to predict the interactions between 1-Ethylindole (CAS No. 10604-59-8) and biological targets, aiding in the rational design of next-generation pharmaceutical agents.
In conclusion,1-Ethylindole (CAS No. 10604-59-8) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features and reactivity make it a valuable intermediate in drug discovery, agrochemical development, and material science. As our understanding of its chemical properties continues to evolve,1-Ethylindole (CAS No. 10604-59-8) will undoubtedly play an increasingly important role in addressing global challenges in health and agriculture.
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